molecular formula C16H20Cl2O3 B1360795 3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898757-09-0

3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B1360795
M. Wt: 331.2 g/mol
InChI Key: IKKMTDYISASJHY-UHFFFAOYSA-N
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Description

“3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the CAS Number: 898757-09-0. Its molecular weight is 331.24 and its IUPAC name is 1-(3,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Synthesis and Structural Studies : The synthesis and structural characteristics of derivatives of this compound have been investigated. For example, Kuhn, Al-Sheikh, and Steimann (2003) reported the synthesis and crystal structure analysis of a related compound, highlighting its betaine nature and the connection of two distorted ring fragments (Kuhn, Al-Sheikh, & Steimann, 2003).

  • Pharmaceutical Applications : Some studies have focused on the potential pharmaceutical applications of similar compounds. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including a compound structurally related to 3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, and evaluated their antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Organic Synthesis and Catalysis : Research has been conducted on the utility of similar compounds in organic synthesis. For example, investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals, involving compounds like 1,3-dioxane derivatives, provide insights into the synthesis of potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Material Science and Photovoltaic Applications : Compounds structurally related to 3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone have also been used in the field of material science. Jørgensen and Krebs (2005) investigated new monomers for the synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in photovoltaic cells, demonstrating the versatility of these compounds in advanced material applications (Jørgensen & Krebs, 2005).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-12(17)8-13(18)7-11/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMTDYISASJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646064
Record name 1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS RN

898757-09-0
Record name 1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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